3-Piperidineacetic acid, 5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(1S)-2-methyl-1-[[(1-methylethyl)sulfonyl]methyl]propyl]-2-oxo-, (3R,5R,6S)-
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Overview
Description
AMG 232 is a potent and selective inhibitor of the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53. This compound has shown significant promise in preclinical and clinical studies for its ability to induce p53 activity, leading to cell-cycle arrest and inhibition of tumor cell proliferation . AMG 232 is currently being evaluated in clinical trials for its potential as a cancer therapeutic .
Preparation Methods
The synthesis of AMG 232 involves the de novo design of a rigid piperidinone scaffold, followed by systemic optimization . The industrial production methods for AMG 232 are not extensively detailed in the literature, but they likely involve large-scale synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
AMG 232 primarily undergoes reactions that involve its interaction with MDM2. The compound binds to the hydrophobic binding pocket of MDM2, inhibiting its interaction with p53 . This binding leads to the stabilization and activation of p53, which in turn induces cell-cycle arrest and apoptosis in tumor cells . The major products formed from these reactions are the activated p53 protein and the subsequent downstream effects on cell-cycle regulation and apoptosis .
Scientific Research Applications
AMG 232 has been extensively studied for its potential in cancer therapy. It has demonstrated robust antitumor efficacy in preclinical models, particularly in tumors with wild-type p53 . The compound has shown the ability to induce complete and durable regression of MDM2-amplified tumors through growth arrest and induction of apoptosis . AMG 232 is also being evaluated in combination with other chemotherapeutic agents to enhance its antitumor effects . Beyond cancer therapy, AMG 232’s role in modulating the p53 pathway makes it a valuable tool for studying cell-cycle regulation, DNA repair, and apoptosis in various biological contexts .
Mechanism of Action
AMG 232 exerts its effects by binding to the MDM2 protein with picomolar affinity, thereby inhibiting the MDM2-p53 interaction . This inhibition leads to the stabilization and activation of p53, a critical tumor suppressor that regulates cell-cycle progression, DNA repair, and apoptosis . By preventing MDM2 from degrading p53, AMG 232 allows p53 to accumulate and exert its tumor-suppressive functions . The molecular targets and pathways involved include the p53 signaling pathway and its downstream effectors, which mediate cell-cycle arrest and apoptosis .
Comparison with Similar Compounds
AMG 232 is one of several small molecule inhibitors targeting the MDM2-p53 interaction. Similar compounds include RG7112, DS-3032b, and HDM201 . Compared to these compounds, AMG 232 has shown superior binding affinity and selectivity for MDM2, as well as more robust antitumor efficacy in preclinical models . Its unique piperidinone scaffold and optimized functional groups contribute to its enhanced potency and therapeutic potential .
Properties
Molecular Formula |
C28H35Cl2NO5S |
---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
2-[(3R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-(3-methyl-1-propan-2-ylsulfonylbutan-2-yl)-2-oxopiperidin-3-yl]acetic acid |
InChI |
InChI=1S/C28H35Cl2NO5S/c1-17(2)24(16-37(35,36)18(3)4)31-26(19-9-11-21(29)12-10-19)23(20-7-6-8-22(30)13-20)14-28(5,27(31)34)15-25(32)33/h6-13,17-18,23-24,26H,14-16H2,1-5H3,(H,32,33)/t23?,24?,26?,28-/m1/s1 |
InChI Key |
DRLCSJFKKILATL-YCXUBWQMSA-N |
Isomeric SMILES |
CC(C)C(CS(=O)(=O)C(C)C)N1C(C(C[C@](C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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